molecular formula C10H12ClNO2 B5886796 2-(4-chloro-2-methylphenoxy)-N-methylacetamide CAS No. 65195-46-2

2-(4-chloro-2-methylphenoxy)-N-methylacetamide

Cat. No.: B5886796
CAS No.: 65195-46-2
M. Wt: 213.66 g/mol
InChI Key: CSQUGBYEMTZQAX-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-methylacetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a chloro-substituted phenoxy group and a methylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-methylacetamide typically involves the following steps:

    Etherification: The reaction begins with the etherification of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Amidation: The 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with methylamine to form this compound.

The reaction conditions generally involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions include various substituted phenoxy compounds, amines, and carboxylic acids .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential herbicidal and pesticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various agrochemicals and industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its herbicidal activity, the compound acts as a synthetic auxin, disrupting normal plant growth and development by mimicking natural plant hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-methylacetamide is unique due to its specific combination of a chloro-substituted phenoxy group and a methylacetamide moiety, which confer distinct chemical and biological properties. Its versatility in various applications, from agriculture to pharmaceuticals, highlights its significance in scientific research and industrial use .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUGBYEMTZQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983778
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-46-2
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(4-chloro-2-methylphenoxy)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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